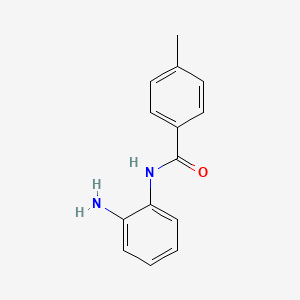
N-(2-氨基苯基)-4-甲基苯甲酰胺
描述
N-(2-aminophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a benzamide structure with a methyl substituent. It is of interest in various fields of research due to its potential biological and chemical properties.
科学研究应用
N-(2-aminophenyl)-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
Target of Action
N-(2-aminophenyl)-4-methylbenzamide, also known as Mocetinostat , primarily targets histone deacetylase enzymes (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact and less transcriptionally active chromatin structure.
Mode of Action
Mocetinostat interacts with its targets by inhibiting the deacetylase activity of HDACs . This inhibition prevents the removal of acetyl groups from histones, resulting in a more relaxed chromatin structure that promotes gene transcription. The altered gene expression can lead to various cellular effects, including cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of HDACs by Mocetinostat affects multiple biochemical pathways. One of the key pathways is the regulation of cytokine production, which plays a significant role in immune responses . Additionally, the compound’s action can lead to the downregulation of EGFR mRNA and protein expression , which is involved in cell growth and proliferation.
Pharmacokinetics
The pharmacokinetics of N-(2-aminophenyl)-4-methylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a triexponential or biexponential elimination from plasma, with a terminal half-life of approximately 7.4 hours . It has a volume of distribution of 15.5 L/m² and a clearance rate of 40 ml/min/m² . The compound is also detected in cerebrospinal fluid (CSF), indicating its ability to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of N-(2-aminophenyl)-4-methylbenzamide’s action are diverse, given its influence on gene expression. It has demonstrated antiproliferative activities against various cancer cell lines . In addition, it has shown antifibrotic activity, suggesting potential therapeutic applications in fibrotic diseases .
Action Environment
The action, efficacy, and stability of N-(2-aminophenyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, as combinations of HDAC inhibitors with kinase inhibitors have shown additive and synergistic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Another method involves the use of 2-aminophenylamine and 4-methylbenzoic acid. The reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction also takes place in an organic solvent, and the product is obtained after purification.
Industrial Production Methods
Industrial production of N-(2-aminophenyl)-4-methylbenzamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
相似化合物的比较
N-(2-aminophenyl)-4-methylbenzamide can be compared with other benzamide derivatives, such as:
N-(2-aminophenyl)benzamide: Lacks the methyl substituent, which may affect its biological activity and chemical reactivity.
N-(2-aminophenyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, potentially altering its properties.
N-(2-aminophenyl)-4-methoxybenzamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of N-(2-aminophenyl)-4-methylbenzamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(2-aminophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURKGIPJGMWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401006 | |
| Record name | N-(2-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71255-53-3 | |
| Record name | N-(2-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


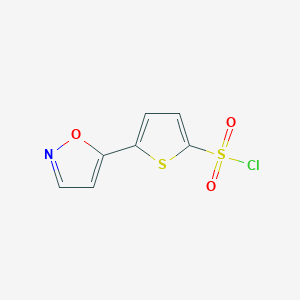

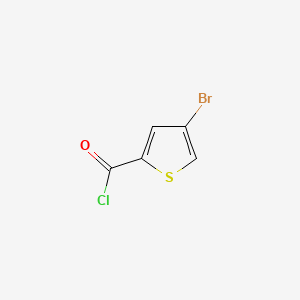
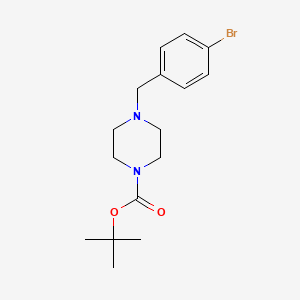
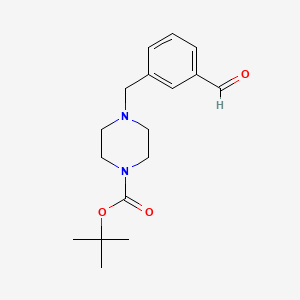
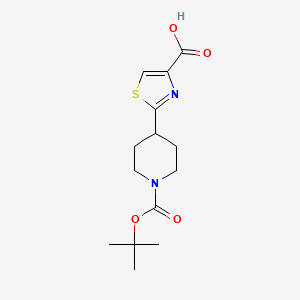
![4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)

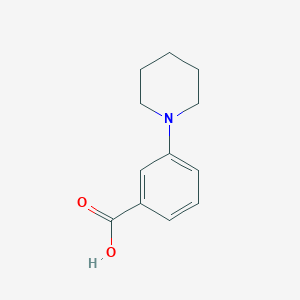
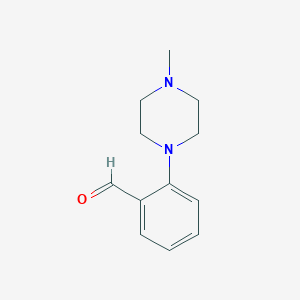

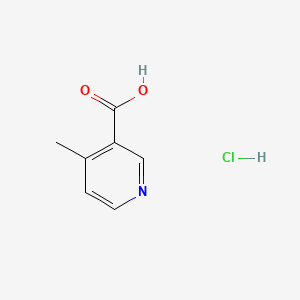
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

